molecular formula C9H16BN3O2 B12848035 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No.: B12848035
M. Wt: 209.06 g/mol
InChI Key: NURLRKQCADGHMO-UHFFFAOYSA-N
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Description

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a boron-containing heterocyclic compound It is characterized by the presence of a triazole ring substituted with a methyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the reaction of 5-methyl-1H-1,2,3-triazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 60-80°C

    Catalyst: Palladium acetate or palladium chloride

    Base: Potassium carbonate or sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Aryl halides and palladium catalysts

Major Products

    Oxidation: Boronic acids

    Reduction: Reduced triazole derivatives

    Substitution: Biaryl compounds

Scientific Research Applications

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its ability to form stable complexes with various substrates. The boron moiety can interact with nucleophiles, facilitating reactions such as cross-coupling. The triazole ring provides stability and electronic properties that enhance the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
  • 5-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole-2-carboxylic acid ethyl ester

Uniqueness

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and reactive intermediates.

Properties

Molecular Formula

C9H16BN3O2

Molecular Weight

209.06 g/mol

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-triazole

InChI

InChI=1S/C9H16BN3O2/c1-6-7(12-13-11-6)10-14-8(2,3)9(4,5)15-10/h1-5H3,(H,11,12,13)

InChI Key

NURLRKQCADGHMO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NNN=C2C

Origin of Product

United States

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